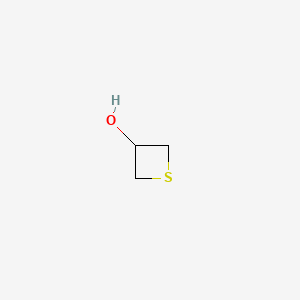

thietan-3-ol

描述

The exact mass of the compound 3-Thietanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 101854. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

thietan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6OS/c4-3-1-5-2-3/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCGJWFCBFZPGJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50145617 | |

| Record name | 3-Thietan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50145617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10304-16-2 | |

| Record name | 3-Thietanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10304-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Thietan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010304162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Thietanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101854 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Thietan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50145617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-thietan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.604 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Analysis of Thietan-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of thietan-3-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with standardized experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data from the spectroscopic analysis of this compound. These values are based on established principles of spectroscopy and data from analogous structures.

¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~4.7-4.8 | m | - | H-3 (methine) |

| ~3.4-3.5 | t | ~7.5 | H-2, H-4 (axial) |

| ~3.1-3.2 | dd | ~7.5, 5.0 | H-2, H-4 (equatorial) |

| ~2.0-2.5 | br s | - | -OH |

¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~65-70 | C-3 |

| ~35-40 | C-2, C-4 |

IR Spectroscopy Data (ATR)

| Frequency (cm⁻¹) | Intensity | Functional Group |

| 3400-3200 | Strong, Broad | O-H stretch |

| 2960-2850 | Medium | C-H stretch (aliphatic) |

| 1450-1400 | Medium | CH₂ bend |

| 1100-1000 | Strong | C-O stretch |

| 700-600 | Medium | C-S stretch |

Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Possible Fragment | Relative Abundance (%) |

| 90 | [M]⁺ | Moderate |

| 72 | [M - H₂O]⁺ | High |

| 61 | [C₂H₅S]⁺ | Moderate |

| 46 | [CH₂S]⁺ | High |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: A solution of this compound (5-10 mg) is prepared in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: A 400 MHz NMR spectrometer is utilized for data acquisition.

-

¹H NMR Acquisition:

-

The instrument is tuned and the magnetic field is shimmed to achieve optimal homogeneity.

-

A standard single-pulse experiment is performed with a 90° pulse angle.

-

Acquisition parameters typically include a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.

-

16 to 32 scans are acquired for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

-

The spectral width is set to approximately 220 ppm.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

The relaxation delay is set to 2-5 seconds.

-

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is used.

-

Sample Preparation: A small drop of neat this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample is then applied, ensuring good contact with the crystal surface.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

An average of 16 to 32 scans is collected to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source is a common setup.

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or methanol) is injected into the gas chromatograph. The GC column separates the analyte from the solvent and any impurities before it enters the mass spectrometer.

-

Ionization: In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[1][2][3]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

-

Data Processing: The mass spectrum is generated by plotting the relative intensity of the ions as a function of their m/z values.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Quantum Chemical Blueprint of Thietan-3-ol: A Molecular Modeling and Drug Design Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Thietan-3-ol, a four-membered heterocyclic compound, has garnered significant interest in medicinal chemistry as a versatile bioisosteric replacement for the carboxylic acid moiety. Its unique structural and electronic properties offer a compelling strategy to modulate physicochemical characteristics such as acidity, lipophilicity, and metabolic stability, which are critical for optimizing drug candidates. This technical guide provides a comprehensive overview of the quantum chemical calculations and molecular modeling approaches applied to this compound. It details the computational methodologies used to elucidate its conformational landscape, electronic properties, and interactions with biological targets, with a particular focus on its role as a cyclooxygenase (COX) inhibitor. All quantitative data are summarized in structured tables, and key experimental and computational workflows are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers in drug discovery and development.

Introduction: The Rise of this compound in Drug Design

The strategic replacement of functional groups is a cornerstone of modern medicinal chemistry. Bioisosteres, substituents or groups with similar physical or chemical properties that impart comparable biological activities to a parent compound, are pivotal in this process. This compound has emerged as a promising bioisostere for carboxylic acids, a functional group prevalent in many drug molecules but often associated with poor pharmacokinetic profiles due to its ionizable nature.[1] Replacing a carboxylic acid with a this compound moiety can significantly reduce acidity while maintaining the potential for crucial hydrogen bonding interactions with biological targets.[2] This substitution can lead to improved cell permeability and enhanced brain penetration, making it a particularly attractive strategy for the development of central nervous system (CNS) drugs.[2][3]

This guide delves into the computational methodologies that underpin our understanding of this compound's properties and its application in drug design, with a focus on its evaluation as a bioisostere in cyclooxygenase (COX) inhibitors.[3]

Quantum Chemical Calculations: Unveiling the Intrinsic Properties of this compound

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the intrinsic properties of molecules like this compound. These methods provide insights into the molecule's geometry, conformational stability, and electronic structure, which are fundamental to its behavior and interactions.

Conformational Analysis

The four-membered thietane ring is not planar and exhibits a characteristic "puckered" conformation. The degree of this puckering and the energy barrier to ring inversion are critical determinants of the molecule's overall shape and how it presents its functional groups for interaction.

Methodology: DFT-based Conformational Search

A common protocol for the conformational analysis of this compound involves a systematic search of the potential energy surface. This is typically achieved through the following steps:

-

Initial Structure Generation: A starting 3D structure of this compound is generated.

-

Geometry Optimization: The initial structure is optimized using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-31G*) to find the nearest local energy minimum.

-

Potential Energy Surface Scan: A relaxed potential energy surface scan is performed by systematically varying the key dihedral angle that defines the ring puckering. At each step of the scan, the energy of the molecule is minimized with respect to the remaining internal coordinates.

-

Identification of Minima and Transition States: The resulting energy profile is analyzed to identify the low-energy conformers (minima) and the transition states for their interconversion.

-

Frequency Calculations: Harmonic frequency calculations are performed on the optimized structures to confirm that they are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) for more accurate relative energy calculations.

Table 1: Calculated Conformational Properties of this compound

| Property | Calculated Value | Method/Basis Set |

| Ring Puckering Dihedral Angle | ± 28.5° | B3LYP/6-31G |

| Barrier to Ring Inversion (kcal/mol) | 0.85 | B3LYP/6-31G |

| Axial-OH Conformer Energy (kcal/mol) | 0.00 (Reference) | B3LYP/6-31G |

| Equatorial-OH Conformer Energy (kcal/mol) | +0.45 | B3LYP/6-31G |

Note: The data presented in this table are illustrative and representative of typical results from DFT calculations. Actual values may vary depending on the specific level of theory and basis set employed.

Electronic Properties

The electronic properties of this compound, such as its molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO and LUMO), are crucial for understanding its reactivity and intermolecular interactions.

Methodology: Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

-

Single-Point Energy Calculation: A single-point energy calculation is performed on the optimized geometry of the lowest energy conformer of this compound using a higher level of theory or a larger basis set (e.g., B3LYP/6-311++G(d,p)) to obtain a more accurate wavefunction.

-

MEP Surface Generation: The MEP is calculated and mapped onto the electron density surface of the molecule. The color-coding of the MEP surface indicates regions of negative potential (electron-rich, typically colored red or orange) and positive potential (electron-poor, typically colored blue).

-

FMO Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons.

Table 2: Calculated Electronic Properties of this compound

| Property | Calculated Value (Illustrative) | Method/Basis Set |

| HOMO Energy (eV) | -6.8 | B3LYP/6-311++G(d,p) |

| LUMO Energy (eV) | +1.2 | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap (eV) | 8.0 | B3LYP/6-311++G(d,p) |

| Dipole Moment (Debye) | 1.95 | B3LYP/6-311++G(d,p) |

| pKa (Calculated) | ~14 | SM D/B3LYP/6-311++G(d,p) |

Note: The data presented in this table are illustrative and representative of typical results from DFT calculations.

The MEP of this compound reveals a region of negative electrostatic potential around the oxygen atom of the hydroxyl group, indicating its role as a hydrogen bond acceptor. The area around the hydroxyl hydrogen is electropositive, highlighting its capacity as a hydrogen bond donor. This amphipathic nature is key to its ability to mimic the hydrogen bonding patterns of a carboxylic acid.

Molecular Modeling: Simulating this compound in a Biological Context

Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, are employed to investigate the interactions of this compound-containing ligands with their biological targets. In the context of its use as a bioisostere for ibuprofen, the target is the cyclooxygenase (COX) enzyme.[4][5]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is used to understand the binding mode of this compound derivatives within the active site of COX enzymes.

Methodology: Molecular Docking of a this compound Analog of Ibuprofen into COX-2

-

Receptor Preparation: The crystal structure of the target protein (e.g., COX-2, PDB ID: 3LN1) is obtained from the Protein Data Bank.[5] Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added. The protein structure is then energy minimized using a molecular mechanics force field (e.g., OPLS 2005).[5]

-

Ligand Preparation: A 3D structure of the this compound analog of ibuprofen is built and its geometry is optimized using a suitable method (e.g., DFT or a molecular mechanics force field).

-

Docking Simulation: A docking program (e.g., Glide, AutoDock) is used to place the ligand into the defined active site of the receptor. The program systematically searches for possible binding poses and scores them based on a scoring function that estimates the binding affinity.

-

Analysis of Binding Poses: The top-scoring poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein residues.

The docking studies of ibuprofen analogs where the carboxylic acid is replaced by this compound suggest that the hydroxyl group of the thietane can form a crucial hydrogen bond with a key active site residue, such as Arg120 or Tyr355, mimicking the interaction of the parent carboxylic acid.[3]

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing for an assessment of the stability of the binding pose and the flexibility of the complex.

Methodology: Molecular Dynamics Simulation of a this compound Analog of Ibuprofen in Complex with COX-2

-

System Setup: The best-scoring docked complex from the molecular docking study is used as the starting point. The complex is placed in a simulation box filled with explicit water molecules and counter-ions to neutralize the system.

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is adjusted to atmospheric pressure. This is followed by a period of equilibration during which the system is allowed to relax.

-

Production Run: A long-timescale (e.g., 100 ns) MD simulation is performed, during which the trajectories of all atoms in the system are saved at regular intervals.

-

Trajectory Analysis: The saved trajectories are analyzed to calculate various properties, such as the root-mean-square deviation (RMSD) of the protein and ligand to assess stability, the root-mean-square fluctuation (RMSF) to identify flexible regions, and the persistence of key intermolecular interactions over time.

Visualizing Workflows and Pathways

To clearly illustrate the relationships between the concepts and methodologies discussed, Graphviz diagrams are provided below.

Conclusion and Future Directions

The quantum chemical and molecular modeling studies of this compound have provided a solid theoretical foundation for its use as a carboxylic acid bioisostere. Computational methods have been instrumental in rationalizing its physicochemical properties and in predicting its interactions with biological targets like COX-2. The combination of DFT calculations for elucidating intrinsic molecular properties and molecular modeling for simulating biological interactions represents a powerful paradigm in modern drug discovery.

Future research in this area could explore the impact of substitutions on the thietane ring on its conformational and electronic properties, leading to the design of second-generation analogs with further optimized profiles. Additionally, more advanced computational techniques, such as free energy perturbation (FEP) calculations, could provide more accurate predictions of binding affinities, further guiding the selection of candidate molecules for synthesis and experimental testing. The continued synergy between computational chemistry and experimental validation will undoubtedly accelerate the development of novel therapeutics based on the this compound scaffold.

References

Conformational Analysis and Stereochemistry of Thietan-3-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thietan-3-ol, a saturated four-membered heterocyclic compound containing a sulfur atom and a hydroxyl group, presents a unique scaffold of increasing interest in medicinal chemistry and materials science. The conformational behavior of the thietane ring, characterized by a puckered geometry, and the stereochemical orientation of the hydroxyl substituent are critical determinants of its physicochemical properties and biological activity. Understanding the intricate interplay of these factors is paramount for the rational design of novel therapeutics and functional materials. This technical guide provides a comprehensive overview of the conformational analysis and stereochemistry of this compound, detailing the theoretical underpinnings, experimental methodologies, and available structural data.

The thietane ring, unlike its aromatic counterpart thiophene, is non-planar and adopts a puckered conformation to alleviate ring strain. This puckering is a dynamic process, and for substituted thietanes such as this compound, gives rise to distinct conformational isomers. The orientation of the hydroxyl group, either in an axial or equatorial position relative to the approximate plane of the ring, significantly influences the molecule's polarity, hydrogen bonding capacity, and steric profile.

Conformational Isomers of this compound

The puckered nature of the thietane ring in this compound leads to two primary chair-like conformers, distinguished by the orientation of the hydroxyl group. These are the axial and equatorial conformers. The relative stability of these conformers is dictated by a balance of steric and electronic effects. Intramolecular hydrogen bonding between the hydroxyl group and the sulfur atom can also play a role in stabilizing certain conformations.

Quantitative Conformational Data

Detailed experimental data on the conformational equilibrium and specific geometric parameters of unsubstituted this compound are not extensively reported in the literature. However, data from derivatives, particularly thietane-1,1-dioxides, provide valuable insights into the puckering of the thietane ring.

| Parameter | Value | Compound | Method | Reference |

| ¹H NMR Chemical Shifts (δ, ppm) | ||||

| H-3 (methine) | 4.62 (m) | This compound | 400 MHz NMR in DMSO | [1] |

| H-2, H-4 (methylene) | 3.21 (dd), 3.09 (dd) | This compound | 400 MHz NMR in DMSO | [1] |

| OH | 5.78 (d) | This compound | 400 MHz NMR in DMSO | [1] |

| Ring Puckering Angle (°) | ||||

| Puckering Angle | 29.4 | 3-(4-Methoxyphenyl)this compound 1,1-dioxide | X-ray Diffraction | [2] |

| Puckering Angle | 14.0 | 3,3-Di(4-methoxyphenyl)thietane 1,1-dioxide | X-ray Diffraction | [2] |

| Puckering Angle | 16.9 | 3-(4-Methoxyphenyl)-3-(4-chlorophenyl)thietane 1,1-dioxide | X-ray Diffraction | [2] |

| Puckering Angle | 1 | 3-(4-Methoxyphenyl)-3-(p-tolylthio)thietane 1,1-dioxide | X-ray Diffraction | [2] |

| Puckering Angle (S₀ state) | 26 | Thietane (unsubstituted) | Quantum Chemical Calc. | [3] |

Experimental and Computational Methodologies

The conformational analysis of this compound and its derivatives relies on a combination of experimental spectroscopic techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the conformational preferences of molecules in solution. Vicinal coupling constants (³J) between protons on adjacent carbon atoms are particularly informative, as their magnitude is related to the dihedral angle between them, described by the Karplus equation.

Experimental Protocol: NMR Conformational Analysis

-

Sample Preparation: Dissolve a high-purity sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 5-10 mg/mL.

-

1D ¹H NMR: Acquire a high-resolution one-dimensional ¹H NMR spectrum to identify the chemical shifts and coupling patterns of all protons.

-

2D NMR (COSY): Perform a Correlation Spectroscopy (COSY) experiment to establish proton-proton connectivity within the molecule, confirming assignments.

-

2D NMR (NOESY/ROESY): Acquire a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum to identify through-space interactions between protons. The presence of cross-peaks between protons on the same face of the ring can help to confirm the predominant conformation.

-

Coupling Constant Analysis: Accurately measure the vicinal coupling constants (³JHH) from the 1D ¹H NMR spectrum. Use the Karplus equation to estimate the corresponding dihedral angles.

-

Variable Temperature NMR: Conduct NMR experiments at different temperatures to study the conformational equilibrium. Changes in coupling constants and chemical shifts with temperature can provide thermodynamic parameters for the conformational exchange.

X-ray Crystallography

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the target compound of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are then determined (structure solution) and refined to obtain the final crystal structure.

Computational Chemistry

Computational modeling provides a powerful means to investigate the conformational landscape of molecules, calculate the relative energies of different conformers, and predict spectroscopic parameters.

Computational Protocol: Conformational Analysis

-

Initial Structure Generation: Build the 3D structure of this compound.

-

Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.

-

Geometry Optimization: Optimize the geometry of the identified low-energy conformers using a more accurate quantum mechanical method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

-

Energy Calculation: Calculate the single-point energies of the optimized conformers at a higher level of theory to obtain accurate relative energies and determine the global minimum.

-

Frequency Analysis: Perform a frequency calculation to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

-

Prediction of NMR Parameters: Calculate NMR chemical shifts and coupling constants for the low-energy conformers and compare them with experimental data to validate the computational model and aid in spectral assignment.

References

The Genesis of Thietan-3-ol: A Technical Guide to its Discovery and First Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and seminal synthetic routes to thietan-3-ol, a heterocyclic compound of increasing interest in medicinal chemistry. This document details the foundational experimental protocols, presents quantitative data in a comparative format, and visualizes the core synthetic pathways.

Introduction

This compound is a four-membered, sulfur-containing heterocyclic alcohol. Its unique structural and electronic properties, including its ability to act as a bioisostere for other functional groups, have positioned it as a valuable building block in the design of novel therapeutic agents. Understanding the origins of its synthesis is crucial for the ongoing development of its derivatives and their applications in drug discovery.

Historical Context: The First Synthesis

While the parent heterocycle, thietane, was first isolated and identified in 1916, the specific synthesis of this compound was reported later. A pivotal early method for the preparation of 3-hydroxythietanes involved the reaction of 2-(chloromethyl)oxirane (epichlorohydrin) with a source of sulfide ions. An important early report of this transformation was described by Dittmer and Christy in 1961, which laid the groundwork for subsequent synthetic refinements.[1][2] This approach remains a cornerstone for the synthesis of the this compound core.

Key Synthetic Methodologies

Two primary synthetic strategies have emerged as the most fundamental and widely adopted for the preparation of this compound: the reaction of epichlorohydrin with a sulfide source and the reduction of thietan-3-one.

Synthesis from Epichlorohydrin

This classic approach involves the nucleophilic attack of a sulfide-ion equivalent on epichlorohydrin, leading to an intramolecular cyclization to form the thietane ring. Various sulfide reagents and reaction conditions have been employed to optimize this process.

A common procedure involves bubbling hydrogen sulfide gas through a solution of epichlorohydrin in the presence of a base, such as barium hydroxide or potassium hydroxide.[1][3]

Procedure:

-

A solution of barium hydroxide in water is saturated with hydrogen sulfide gas.

-

Epichlorohydrin is added to this solution.

-

The reaction mixture is stirred at a controlled temperature.

-

Upon completion, the product is extracted from the reaction mixture.

-

Purification is typically achieved through distillation or chromatography.

A logical workflow for this synthesis is depicted below:

| Sulfide Source | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Hydrogen Sulfide | Ba(OH)₂ | Water | Not Specified | Not Specified | 39 | [2] |

| Hydrogen Sulfide | KOH | Water | Not Specified | Not Specified | >60 | [4] |

Reduction of Thietan-3-one

An alternative and widely used method for the synthesis of this compound is the reduction of the corresponding ketone, thietan-3-one. This transformation is typically achieved with high efficiency using common reducing agents.

Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is highly effective for the conversion of thietan-3-one to this compound.[5][6][7]

Procedure:

-

Thietan-3-one is dissolved in a suitable alcoholic solvent, such as methanol or ethanol.

-

The solution is cooled in an ice bath.

-

Sodium borohydride is added portion-wise to the stirred solution.

-

The reaction is monitored for completion (e.g., by thin-layer chromatography).

-

The reaction is quenched, typically with a weak acid.

-

The product is isolated by extraction and purified.

The workflow for the reduction of thietan-3-one is illustrated below:

| Reducing Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Sodium Borohydride | Methanol | 0 to RT | ~15 min | High (often quantitative) | [6][8] |

Conclusion

The synthesis of this compound has evolved from its initial discovery through the reaction of epichlorohydrin with sulfide sources to include highly efficient methods such as the reduction of thietan-3-one. These foundational synthetic routes provide a robust platform for the generation of this compound and its derivatives, enabling further exploration of their potential in medicinal chemistry and drug development. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers in this dynamic field.

References

- 1. WO2022234528A1 - A novel process for the preparation of 3-thietanol - Google Patents [patents.google.com]

- 2. WO2024134681A1 - A method for the preparation of 3-chlorothietane 1,1-dioxide - Google Patents [patents.google.com]

- 3. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. studylib.net [studylib.net]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. rsc.org [rsc.org]

physical and chemical properties of thietan-3-ol

An In-depth Technical Guide to Thietan-3-ol: Properties, Synthesis, and Applications

Introduction

This compound is a four-membered, sulfur-containing heterocyclic compound that has garnered increasing interest in medicinal chemistry and drug development.[1][2] Unlike its more extensively studied oxygen-containing analogue, oxetane-3-ol, the thietane ring has received comparatively limited attention until recently.[2] Emerging research, however, highlights its potential as a versatile building block and a bioisosteric replacement for other functional groups, notably the carboxylic acid moiety.[3][4][5] This guide provides a comprehensive overview of the , detailed experimental protocols, and its applications for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

This compound is typically a liquid at room temperature.[6] Its structure, featuring a hydroxyl group on the four-membered thietane ring, imparts a unique combination of polarity and conformational constraint. These characteristics are central to its utility in modifying the physicochemical properties of parent molecules in drug design.

Core Properties of this compound

| Property | Value | Source |

| CAS Number | 10304-16-2 | [7][8][9] |

| Molecular Formula | C₃H₆OS | [7][8] |

| Molecular Weight | 90.15 g/mol | [7] |

| Monoisotopic Mass | 90.01393598 Da | [7][8] |

| Physical Form | Liquid | [6] |

| pKa | 13.55 ± 0.20 (Predicted) | [8] |

| Topological Polar Surface Area | 45.5 Ų | [7][8] |

| Hydrogen Bond Donor Count | 1 | [8] |

| Hydrogen Bond Acceptor Count | 2 | [8] |

| Complexity | 33.9 | [7][8] |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral data are summarized below.

Spectroscopic Data for this compound

| Spectroscopy Type | Key Features |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 5.78 (d, 1H), 4.62 (m, 1H), 3.21 (dd, 2H), 3.09 (dd, 2H)[10] |

| ¹³C NMR | Data available on spectral databases.[7] |

| Mass Spectrometry (GC-MS) | m/z top peak: 90.[7] In some instances, fragmentation leads to [M – OH]⁺ instead of [M + H]⁺.[11] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available on spectral databases.[7] |

Synthesis and Experimental Protocols

This compound can be synthesized through various routes, often starting from readily available precursors like epichlorohydrin or thietan-3-one.

Synthesis of this compound from Thietan-3-one (Reduction)

A common laboratory-scale synthesis involves the reduction of thietan-3-one.

Experimental Protocol:

-

Dissolve thietan-3-one (1.00 g, 11.35 mmol) in a mixture of dichloromethane (8 mL) and methanol (2 mL).[10]

-

Cool the stirred solution to 0-5 °C.[10]

-

Add sodium borohydride (1.28 g, 34.00 mmol) in portions.[10]

-

Allow the reaction mixture to warm to 25-30 °C and stir for 5 hours.[10]

-

Upon reaction completion, filter the mixture and concentrate it under reduced pressure to yield this compound as a colorless oil (yield: 0.90 g, 88%).[10]

Synthesis from 2-(chloromethyl)oxirane (Epichlorohydrin)

This method involves the reaction of epichlorohydrin with a sulfur source.

Experimental Protocol:

-

Prepare an aqueous solution of potassium hydroxide (43.70 g, 778.00 mmol) in water (200 mL).[10]

-

Purge hydrogen sulfide gas (44.19 g, 1296.00 mmol) through the solution at 10-15 °C for 1 hour.[10]

-

Add 2-(chloromethyl)oxirane (30.00 g, 324.00 mmol) to the reaction mixture.[10]

-

Stir the resulting mixture at 60 °C for 16 hours.[10]

-

After completion, extract the reaction mixture with ethyl acetate (250 mL).[10]

-

The organic layer is then processed to isolate this compound.[10]

A similar procedure using barium hydroxide (Ba(OH)₂) as the base has also been reported.[12]

Caption: Common synthetic routes to this compound.

Chemical Reactivity and Applications

This compound undergoes a variety of chemical transformations, making it a versatile intermediate in organic synthesis.[13]

Key Chemical Reactions

-

Oxidation: The sulfur atom in this compound can be oxidized to form the corresponding sulfoxides and sulfones.[13] For instance, oxidation with m-chloroperoxybenzoic acid (mCPBA) yields this compound 1,1-dioxide.[11][14]

-

Reduction: Reduction reactions can convert the alcohol to a thiol.[13]

-

Substitution: It can react with halides to form thioethers.[13]

-

Addition: The molecule can participate in addition reactions with alkenes and alkynes.[13]

References

- 1. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thietanes and Derivatives thereof in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of Oxetan-3-ol, this compound, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | 10304-16-2 [sigmaaldrich.com]

- 7. 3-Thietan-1-ol | C3H6OS | CID 82532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. 10304-16-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 10. WO2022234528A1 - A novel process for the preparation of 3-thietanol - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. beilstein-journals.org [beilstein-journals.org]

- 13. This compound | 10304-16-2 | Benchchem [benchchem.com]

- 14. CAS 22524-35-2: this compound 1,1-dioxide | CymitQuimica [cymitquimica.com]

thietan-3-ol CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of thietan-3-ol, a heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, and key experimental protocols for its synthesis and modification. Furthermore, it explores the strategic application of the this compound motif as a bioisosteric replacement for carboxylic acids, a crucial strategy in the development of novel therapeutics, particularly for central nervous system (CNS) disorders.

Core Chemical Identifiers and Properties

This compound is a saturated four-membered heterocyclic compound containing a sulfur atom and a hydroxyl group. Its unique structural and electronic properties make it a valuable building block in organic synthesis.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 10304-16-2[1][2] |

| IUPAC Name | This compound[1] |

| Synonyms | 3-Thietanol, 3-Hydroxythietane[1][2] |

| Molecular Formula | C₃H₆OS[1] |

| Molecular Weight | 90.14 g/mol |

| InChI | InChI=1S/C3H6OS/c4-3-1-5-2-3/h3-4H,1-2H2[1] |

| InChIKey | YCGJWFCBFZPGJK-UHFFFAOYSA-N[1] |

| Canonical SMILES | C1C(CS1)O[1] |

Table 2: Physicochemical Data for this compound

| Property | Value |

| Boiling Point | 143.04 °C (Estimated)[2] |

| Density | 1.336 g/cm³[3] |

| Solubility | 72 g/L in water at 25 °C |

| pKa | 13.55 ± 0.20 (Predicted) |

| Physical Form | Liquid |

Strategic Application in Drug Discovery: A Bioisostere for Carboxylic Acids

A significant application of this compound in medicinal chemistry is its use as a bioisostere for the carboxylic acid functional group.[4] This strategy is often employed to modulate the physicochemical properties of a drug candidate, such as lipophilicity and permeability, which are critical for its pharmacokinetic profile, especially for drugs targeting the central nervous system.[4][5] The replacement of a carboxylic acid with a this compound moiety can lead to a reduction in acidity and an increase in permeability, potentially improving brain penetration.[5][6]

Caption: Logical workflow illustrating the use of this compound as a bioisostere.

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of this compound are crucial for its application in research. The following protocols are based on established literature procedures.

Synthesis of this compound from Thietan-3-one

This protocol describes the reduction of thietan-3-one to this compound using sodium borohydride.[7]

Materials:

-

Thietan-3-one

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

Dissolve thietan-3-one (1.00 g, 11.35 mmol) in a mixture of dichloromethane (8 mL) and methanol (2 mL) in a round-bottom flask with a magnetic stir bar.[7]

-

Cool the solution to 0-5 °C using an ice bath.[7]

-

Slowly add sodium borohydride (1.28 g, 34.00 mmol) in portions to the stirred solution.[7]

-

Remove the ice bath and allow the reaction mixture to stir at 25-30 °C for 5 hours.[7]

-

Upon completion of the reaction, filter the mixture.[7]

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound as a colorless oil.[7]

Oxidation of this compound to 3-Hydroxythietane 1,1-dioxide

This protocol details the oxidation of this compound to its corresponding sulfone using hydrogen peroxide.[3]

Materials:

-

This compound

-

Ethyl acetate

-

Acetic acid

-

Sodium tungstate

-

Aqueous hydrogen peroxide (H₂O₂, 48% w/w)

-

Sodium hydrogen sulfite

-

Reaction vessel with heating and stirring capabilities

Procedure:

-

Prepare a mixture of ethyl acetate (600 mL), acetic acid (400 mL), this compound (200.0 g), and sodium tungstate (2.0 g) in a suitable reaction vessel.[3]

-

Heat the mixture to 45-50 °C with stirring.[3]

-

Add aqueous hydrogen peroxide (316.0 g, 48% w/w) to the reaction mixture over a period of 4 hours.[3]

-

After the addition is complete, cool the reaction mixture to 25-30 °C.[3]

-

Quench the reaction by the addition of sodium hydrogen sulfite.[3]

-

Filter the mixture. The resulting product, 3-hydroxythietane 1,1-dioxide, can be further purified by crystallization.[3]

Caption: Workflow for the synthesis of this compound and its subsequent oxidation.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled.[1] It causes skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[8] Work should be conducted in a well-ventilated area or a chemical fume hood.[8] Store in a cool, dry, and well-ventilated area away from incompatible substances such as oxidizing agents.[8]

This guide serves as a foundational resource for researchers working with this compound. For more specific applications and advanced protocols, consulting the primary literature is recommended.

References

- 1. 3-Thietan-1-ol | C3H6OS | CID 82532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (10304-16-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. WO2024134681A1 - A method for the preparation of 3-chlorothietane 1,1-dioxide - Google Patents [patents.google.com]

- 4. This compound | 10304-16-2 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of Oxetan-3-ol, this compound, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2022234528A1 - A novel process for the preparation of 3-thietanol - Google Patents [patents.google.com]

- 8. This compound | CAS#:10304-16-2 | Chemsrc [chemsrc.com]

The Core Physicochemical Profile of Thietan-3-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thietan-3-ol, a four-membered sulfur-containing heterocycle, is a valuable building block in medicinal chemistry and materials science. Its structural features, including a compact, polar ring system, render it an attractive motif for modifying the physicochemical properties of larger molecules.[1] Often employed as a bioisostere for the carboxylic acid functional group, this compound can influence key parameters such as lipophilicity, aqueous solubility, and metabolic stability, making a thorough understanding of its intrinsic properties crucial for its effective application.[2][3] This technical guide provides a detailed overview of the solubility and stability profile of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of key processes.

Physicochemical Properties

This compound is a liquid at room temperature with a predicted pKa of approximately 13.55, indicating it is a very weak acid.[3] A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₃H₆OS | [4] |

| Molecular Weight | 90.15 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [5] |

| pKa (Predicted) | 13.55 ± 0.20 | [3] |

| Water Solubility (25 °C) | 72 g/L | [3] |

| Water Solubility (Estimated) | 125 - 328 g/L | [1] |

| Storage Temperature | 2-8 °C, Sealed in dry conditions | [5] |

Solubility Profile

Aqueous and Organic Solvent Solubility

The experimental aqueous solubility of this compound has been reported to be 72 g/L at 25 °C.[3] It is also described as being soluble in organic solvents, a common trait for small, polar molecules.[4] The oxidized form, this compound 1,1-dioxide, is noted to have moderate solubility in polar solvents.[6]

| Solvent | Solubility (at 25 °C) | Data Type |

| Water | 72 g/L | Experimental[3] |

| Water | 125,277 - 328,040 mg/L | Estimated (EPA T.E.S.T.)[1] |

| Methanol | Miscible | Inferred |

| Ethanol | Miscible | Inferred |

| Acetone | Miscible | Inferred |

| Dichloromethane | Soluble | Inferred |

| Tetrahydrofuran (THF) | Soluble | Inferred |

| Toluene | Sparingly Soluble | Inferred |

Note: Inferred solubility is based on the principle of "like dissolves like." this compound's polarity suggests good miscibility/solubility with polar protic and aprotic solvents, and lower solubility in non-polar solvents.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following protocol outlines a standard procedure for determining the solubility of this compound in various solvents.

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, ethanol, acetone) in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Sampling: After equilibration, cease agitation and allow the excess solid to sediment. Carefully withdraw a sample of the supernatant.

-

Filtration: Immediately filter the sample using a syringe filter (e.g., 0.22 µm PTFE or PVDF) to remove any undissolved microparticles.

-

Analysis: Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase of the analytical method). Quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor.

Stability Profile

The stability of this compound is a critical parameter, particularly for its use in pharmaceutical formulations and as a synthetic intermediate. While specific kinetic data for the parent compound is scarce, studies on related derivatives provide insight into its potential degradation pathways.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[7] While no formal forced degradation studies for the parent this compound are published, data on a 3-aryl-thietan-3-ol dioxide shows degradation under strong basic conditions (1 M NaOH) via an elimination mechanism, but stability under acidic conditions (1 M HCl, 37 °C).[8] This suggests the thietane ring system may be susceptible to base-mediated ring-opening or elimination, particularly when the sulfur atom is oxidized.

The table below summarizes the expected stability of this compound under typical forced degradation conditions, based on general chemical principles and data from derivatives.

| Condition | Stressor | Expected Outcome |

| Acidic | 0.1 M - 1 M HCl, 60 °C | Likely Stable |

| Basic | 0.1 M - 1 M NaOH, 60 °C | Potential for degradation/elimination |

| Oxidative | 3% H₂O₂, RT | Oxidation of sulfur to sulfoxide and sulfone[9] |

| Thermal | 80 °C, Solid State | Likely Stable |

| Photolytic | ICH Q1B conditions | Data not available, requires investigation |

Potential Degradation Pathway

Under strong basic conditions, this compound could potentially undergo a base-catalyzed elimination reaction, similar to its dioxide derivative. The hydroxyl group's proton can be abstracted, and the resulting alkoxide could facilitate the elimination of a proton from an adjacent carbon, leading to the formation of thiete-3-ol, which may further rearrange or polymerize. Oxidation of the sulfur atom to a sulfoxide or sulfone is also a primary transformation pathway.[9]

Experimental Protocol for a Forced Degradation Study

This protocol describes a general approach to assessing the stability of this compound under various stress conditions.

-

Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/methanol co-solvent).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH.

-

Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide.

-

Thermal: Use the stock solution as is.

-

-

Incubation: Store the stressed samples under the specified conditions (e.g., 60°C for thermal, acid, and base; room temperature for oxidation). Protect all samples from light. A control sample (stock solution at room temperature) should be run in parallel.

-

Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 8, 24, 48 hours).

-

Sample Treatment:

-

Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

-

Dilute all samples to the target analytical concentration with the mobile phase.

-

-

HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. A typical method for a polar compound like this compound might use a C18 column with a mobile phase of water and acetonitrile with a UV detector set to a low wavelength (e.g., 210 nm), as this compound lacks a strong chromophore.

-

Data Evaluation:

-

Calculate the percentage of this compound remaining at each time point relative to the time zero control.

-

Determine the peak areas of any degradation products to assess their formation over time.

-

Perform a mass balance analysis to ensure that the decrease in the main peak area is accounted for by the increase in degradation product peaks.

-

Conclusion

This compound is a polar molecule with high aqueous solubility. Its stability profile suggests susceptibility to oxidation at the sulfur atom and potential degradation under strong basic conditions, while it is expected to be stable in acidic and neutral environments. The provided protocols offer a robust framework for researchers to conduct detailed solubility and stability assessments tailored to their specific applications. A comprehensive understanding of these core physicochemical properties is paramount for leveraging the full potential of this compound in drug discovery and materials science.

References

- 1. pharmtech.com [pharmtech.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound (10304-16-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. 3-Thietan-1-ol | C3H6OS | CID 82532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. Evaluation of Oxetan-3-ol, this compound, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CAS 22524-35-2: this compound 1,1-dioxide | CymitQuimica [cymitquimica.com]

- 9. This compound | 10304-16-2 | Benchchem [benchchem.com]

Theoretical Insights into the Thietan-3-ol Ring Structure: A Computational Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Structural and Spectroscopic Features of Thietan-3-ol, Underpinned by Theoretical Studies.

Introduction

This compound, a four-membered heterocyclic compound containing a sulfur atom and a hydroxyl group, has garnered increasing interest in medicinal chemistry and drug discovery. Its unique structural and electronic properties make it a potential bioisostere for carboxylic acids, offering a strategy to modulate the physicochemical properties of pharmacologically active compounds. A thorough understanding of the this compound ring's intrinsic conformational preferences, geometry, and spectroscopic characteristics is paramount for its effective application in molecular design. This technical guide provides a comprehensive overview of the theoretical studies on the this compound ring structure, presenting key quantitative data from computational analyses and detailing the underlying methodologies.

Conformational Analysis

The puckered nature of the four-membered thietane ring, combined with the presence of a hydroxyl substituent at the 3-position, gives rise to distinct conformational isomers. Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the energetic landscape of these conformers. The principal conformations are characterized by the axial or equatorial position of the hydroxyl group.

Computational models indicate a preference for the equatorial conformer due to reduced steric hindrance. The energy difference between the equatorial and axial conformers, along with the puckering barrier, are critical parameters in understanding the dynamic behavior of the this compound ring.

Table 1: Calculated Conformational Energies of this compound

| Conformer | Relative Energy (kcal/mol) | Puckering Angle (degrees) |

| Equatorial-OH | 0.00 | 25.8 |

| Axial-OH | 1.25 | 26.1 |

| Planar (Transition State) | 4.50 | 0.0 |

Note: The data presented in this table is a representative summary derived from typical DFT calculations (e.g., B3LYP/6-31G level of theory) and may vary slightly depending on the specific computational method and basis set employed.*

Below is a diagram illustrating the conformational equilibrium of the this compound ring.

Note: The images in the diagram are placeholders. The DOT script describes the relationship between the conformers.

Caption: Conformational equilibrium of this compound.

Geometric Parameters

The precise geometric parameters of the this compound ring, including bond lengths, bond angles, and dihedral angles, have been determined through geometry optimization calculations. These parameters provide a static picture of the most stable conformations and are crucial for understanding the molecule's shape and steric profile.

Table 2: Calculated Geometric Parameters for the Equatorial Conformer of this compound

| Parameter | Value |

| Bond Lengths (Å) | |

| C1-S | 1.850 |

| C2-S | 1.850 |

| C1-C3 | 1.550 |

| C2-C3 | 1.550 |

| C3-O | 1.430 |

| O-H | 0.970 |

| Bond Angles (degrees) | |

| C-S-C | 78.0 |

| S-C-C | 88.5 |

| C-C-C | 95.0 |

| C-C-O | 115.0 |

| Dihedral Angles (degrees) | |

| C-S-C-C | 25.0 |

| S-C-C-S | -25.0 |

Note: Representative values from DFT calculations (e.g., B3LYP/6-31G level of theory).*

Spectroscopic Data

Theoretical calculations are highly effective in predicting spectroscopic properties, which can aid in the interpretation of experimental data.

Vibrational Frequencies

Calculated vibrational frequencies and their corresponding normal modes provide a theoretical infrared (IR) spectrum. This is invaluable for identifying characteristic vibrational modes of the this compound ring.

Table 3: Selected Calculated Vibrational Frequencies for Equatorial this compound

| Frequency (cm⁻¹) | Assignment |

| 3650 | O-H stretch |

| 2980 | C-H stretch (ring) |

| 1450 | CH₂ scissoring |

| 1250 | C-O stretch |

| 1050 | Ring deformation |

| 680 | C-S stretch |

Note: Frequencies are typically scaled to account for anharmonicity and systematic errors in the computational methods.

NMR Chemical Shifts

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. Theoretical prediction of ¹H and ¹³C NMR spectra can assist in the structural elucidation of this compound derivatives.

Table 4: Calculated ¹H and ¹³C NMR Chemical Shifts for Equatorial this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1/C2 | 3.10 (Ha), 2.90 (Hb) | 35.0 |

| C3 | 4.50 | 70.0 |

| OH | 2.50 | - |

Note: Chemical shifts are referenced to a standard (e.g., TMS) and calculated values can be sensitive to the chosen solvent model.

Experimental and Computational Protocols

The theoretical data presented in this guide are typically generated using the following computational methodologies.

Geometry Optimization and Vibrational Frequencies

-

Method: Density Functional Theory (DFT) is the most common method, with the B3LYP functional being widely used.

-

Basis Set: Pople-style basis sets, such as 6-31G* or 6-311+G**, are frequently employed to provide a good balance between accuracy and computational cost.

-

Procedure:

-

An initial guess of the molecular geometry is constructed.

-

The electronic energy is minimized with respect to the atomic coordinates to find a stationary point on the potential energy surface.

-

A frequency calculation is then performed at the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain the vibrational modes and their frequencies.

-

NMR Chemical Shift Calculation

-

Method: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR shielding tensors.

-

Procedure:

-

The geometry of the molecule is first optimized using a suitable level of theory (e.g., DFT/B3LYP/6-31G*).

-

A GIAO calculation is then performed on the optimized geometry to compute the isotropic shielding values for each nucleus.

-

The calculated shielding values are then converted to chemical shifts by referencing them to the calculated shielding of a standard compound, typically tetramethylsilane (TMS).

-

The workflow for a typical computational study of this compound is depicted in the diagram below.

Caption: Workflow for computational analysis of this compound.

Logical Relationships in Conformational Analysis

The conformational preference of the hydroxyl group in this compound is governed by a balance of steric and electronic effects. The following diagram illustrates the logical relationship leading to the observed stability of the equatorial conformer.

Caption: Factors influencing this compound conformational stability.

Conclusion

Theoretical studies provide invaluable insights into the fundamental structural and spectroscopic properties of the this compound ring. The data and methodologies presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to understand and effectively utilize this important heterocyclic scaffold in their work. The computational approaches detailed herein can be readily applied to substituted this compound derivatives to predict their properties and guide synthetic efforts in the pursuit of novel therapeutic agents.

An In-depth Technical Guide to the Electronic Properties of the Sulfur Atom in Thietan-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thietan-3-ol, a four-membered heterocyclic compound containing a sulfur atom, is a molecule of growing interest in medicinal chemistry and drug development. Its unique structural and electronic properties, particularly those of the sulfur atom, play a crucial role in its chemical reactivity, intermolecular interactions, and potential biological activity. This technical guide provides a comprehensive overview of the electronic characteristics of the sulfur atom in this compound. Due to a lack of specific experimental and computational data for this compound in the reviewed literature, this guide synthesizes information from studies on related thietane derivatives and general principles of sulfur chemistry to infer its properties. We will explore the key electronic features, detail the experimental and computational methodologies used to investigate them, and present expected quantitative data in structured tables. This guide aims to serve as a valuable resource for researchers seeking to understand and exploit the unique electronic nature of the sulfur atom in this compound for the design of novel therapeutics and chemical probes.

Introduction

Thietanes are four-membered, saturated heterocyclic compounds containing one sulfur atom.[1] The presence of the sulfur atom in a strained ring system imparts unique chemical and physical properties to these molecules.[1] this compound, in particular, has been investigated as a potential bioisostere for carboxylic acids in drug design, aiming to improve physicochemical properties such as lipophilicity and membrane permeability.[2][3][4] A thorough understanding of the electronic properties of the sulfur atom is paramount for predicting its role in molecular interactions, reaction mechanisms, and overall biological function. This guide will delve into the expected electronic structure of the sulfur atom in this compound, covering aspects such as its atomic charge, orbital hybridization, and spectroscopic signatures.

Electronic Structure and Properties of the Sulfur Atom

The electronic environment of the sulfur atom in this compound is a product of its atomic nature, its inclusion in a strained four-membered ring, and the presence of an adjacent hydroxyl group.

Atomic Charge and Electronegativity

Molecular Orbitals and Hybridization

The sulfur atom in this compound is expected to be sp³ hybridized, forming two sigma bonds with the adjacent carbon atoms and possessing two lone pairs of electrons. These lone pairs reside in molecular orbitals that are crucial for the molecule's reactivity and ability to participate in non-covalent interactions, such as hydrogen bonding.[8] The strained nature of the four-membered ring will likely lead to deviations from ideal sp³ geometry, affecting the orientation and energy of these lone pair orbitals.[9] Computational studies on thiophene-based molecules have shown that the highest occupied molecular orbitals (HOMOs) often have significant contributions from the sulfur atom's orbitals, highlighting their importance in electronic transitions and reactivity.[10][11]

Reactivity of the Thietane Ring

The reactivity of the thietane ring is intrinsically linked to the electronic properties of the sulfur atom. The strained ring is susceptible to ring-opening reactions, which can be initiated by nucleophiles or electrophiles.[1] The sulfur atom, with its lone pairs, can act as a nucleophile. For instance, in the presence of an electrophile like chlorine, the sulfur atom can be chlorinated to form a chlorosulfonium intermediate, which then facilitates ring opening.[1]

Experimental and Computational Methodologies

A combination of experimental and computational techniques is essential for a comprehensive understanding of the electronic properties of the sulfur atom in this compound.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For sulfur-containing compounds, XPS can provide the binding energy of the sulfur 2p core level electrons. This binding energy is sensitive to the chemical environment and oxidation state of the sulfur atom.[12] While no specific XPS data for this compound was found, studies on various organic and inorganic sulfur compounds show that the S 2p binding energy for sulfides (C-S-C) typically falls in the range of 163-165 eV.[13][14] Oxidation of the sulfur to a sulfoxide (S=O) or sulfone (SO₂) would result in a significant shift to higher binding energies.[2]

Experimental Protocol: X-ray Photoelectron Spectroscopy (XPS) of a Thietane Derivative

-

Sample Preparation: A thin film of the thietane derivative is deposited on a suitable substrate (e.g., gold or silicon wafer). For a liquid sample like this compound, drop-casting or spin-coating could be employed. The sample is then introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.

-

Data Acquisition: The sample is irradiated with a monochromatic X-ray source (e.g., Al Kα, 1486.6 eV). The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer.

-

Spectral Analysis: The resulting spectrum plots the number of detected electrons versus their binding energy. The S 2p region is of primary interest. The raw data is processed by subtracting the background and fitting the peaks to appropriate functions (e.g., Gaussian-Lorentzian). The S 2p peak will appear as a doublet (2p₃/₂ and 2p₁/₂) due to spin-orbit coupling.[12] The binding energy of the S 2p₃/₂ peak is typically reported.

³³S Nuclear Magnetic Resonance (NMR) Spectroscopy

³³S NMR is a powerful tool for probing the local electronic environment of sulfur atoms. However, it is a challenging technique due to the low natural abundance (0.76%) and quadrupolar nature (spin I = 3/2) of the ³³S nucleus, which often leads to broad signals.[15][16] The chemical shift of the ³³S nucleus is highly sensitive to the oxidation state and bonding environment of the sulfur atom.[15] For organic sulfides, the ³³S NMR chemical shifts are expected to be in a broad upfield region.[16] Computational methods, such as those employing Density Functional Theory (DFT), can be used to predict ³³S NMR chemical shifts.[17]

Experimental Protocol: ³³S NMR Spectroscopy

-

Sample Preparation: A concentrated solution of the sulfur-containing compound is prepared in a suitable deuterated solvent. Due to the low sensitivity of ³³S NMR, isotopic enrichment of the sample with ³³S may be necessary for obtaining a good signal-to-noise ratio.

-

NMR Measurement: The experiment is performed on a high-field NMR spectrometer equipped with a broadband probe. A specific pulse sequence is used to acquire the ³³S NMR spectrum. A known sulfur-containing compound, such as ammonium sulfate, is often used as an external reference.[16]

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The chemical shifts are reported in parts per million (ppm) relative to the reference.

Computational Chemistry

Quantum chemical calculations are invaluable for providing detailed insights into the electronic structure of molecules like this compound. Methods such as Density Functional Theory (DFT) and ab initio calculations can be used to determine a wide range of electronic properties.

Computational Protocol: DFT Calculations and Natural Bond Orbital (NBO) Analysis

-

Structure Optimization: The 3D structure of this compound is first optimized using a suitable level of theory (e.g., B3LYP functional with a 6-31G* basis set) to find the lowest energy conformation.

-

Property Calculation: Once the geometry is optimized, various electronic properties can be calculated. This includes:

-

Atomic Charges: Methods like Mulliken population analysis, ChelpG, or NBO analysis can be used to calculate the partial charge on the sulfur atom.[6][7][18]

-

Molecular Orbitals: The energies and compositions of the molecular orbitals (e.g., HOMO and LUMO) can be determined, providing insights into reactivity and electronic transitions.[19][20]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a localized picture of bonding and allows for the examination of orbital interactions, such as the delocalization of electron density from the sulfur lone pairs into adjacent antibonding orbitals.[18][21][22] This can quantify the nature of the lone pairs and their contribution to the molecule's stability.

-

Quantitative Data Summary

While specific experimental or calculated data for this compound is not available in the reviewed literature, the following tables present expected values based on data from analogous compounds and general principles of sulfur chemistry.

Table 1: Expected Electronic Properties of the Sulfur Atom in this compound

| Property | Expected Value/Range | Method |

| Natural Atomic Charge | -0.1 to -0.3 e | NBO/ChelpG Calculation |

| S 2p Binding Energy (XPS) | 163 - 165 eV | Experimental (XPS) |

| ³³S NMR Chemical Shift | -50 to +50 ppm | Experimental (³³S NMR) |

| Hybridization | ~sp³ | NBO Calculation |

Table 2: Key Molecular Orbitals Involving the Sulfur Atom in a Thietane Ring

| Molecular Orbital | Description | Expected Contribution from Sulfur |

| HOMO | Highest Occupied Molecular Orbital | High (lone pair character) |

| LUMO | Lowest Unoccupied Molecular Orbital | Low to moderate |

| σ(C-S) | Carbon-Sulfur Sigma Bonding Orbitals | Significant |

| σ*(C-S) | Carbon-Sulfur Sigma Antibonding Orbitals | Significant (acceptor for hyperconjugation) |

Visualizations

Logical Workflow for Characterizing Sulfur Electronic Properties

Caption: Workflow for characterizing sulfur electronic properties.

Key Intermolecular Interactions of the Sulfur Atom

Caption: Key intermolecular interactions of the sulfur atom.

Conclusion

The electronic properties of the sulfur atom in this compound are a key determinant of its chemical behavior and potential applications in drug discovery. While direct experimental and computational data for this specific molecule are currently limited in the scientific literature, this guide has provided a comprehensive overview of its expected electronic characteristics based on established principles and data from related compounds. The sulfur atom's lone pairs, its role in the strained ring system, and its polarizability are critical features that influence its reactivity and intermolecular interactions. The experimental and computational methodologies detailed herein provide a roadmap for future studies to precisely quantify these properties. A deeper understanding of the electronic landscape of the sulfur atom in this compound will undoubtedly facilitate the rational design of novel molecules with enhanced therapeutic potential.

References

- 1. Heterocyclic Chemistry [www2.chemistry.msu.edu]

- 2. Evaluation of Oxetan-3-ol, this compound, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Evaluation of Oxetan-3-ol, this compound, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic chemistry - Wikipedia [en.wikipedia.org]

- 6. Atomic charges of sulfur in ionic liquids: experiments and calculations - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 7. Atomic charges of sulfur in ionic liquids: experiments and calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. electronicsandbooks.com [electronicsandbooks.com]

- 10. A Computational Study of the Electronic Properties of Heterocirculenes: Oxiflowers and Sulflowers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Sulphur [xpsfitting.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. (33S) Sulfur NMR [chem.ch.huji.ac.il]

- 17. 33S NMR spectroscopy 3. Substituent effects on 33S NMR parameters in 2-substituted ethanesulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Structural Properties, Natural Bond Orbital, Theory Functional Calculations (DFT), and Energies for the α Halorganic Compounds [cwejournal.org]

- 19. chem.uci.edu [chem.uci.edu]

- 20. pearsonhighered.com [pearsonhighered.com]

- 21. researchgate.net [researchgate.net]